molecular formula C13H8BrClO2 B6333114 2'-Bromo-5-chloro-2-hydroxybenzophenone CAS No. 92739-90-7

2'-Bromo-5-chloro-2-hydroxybenzophenone

Cat. No.: B6333114
CAS No.: 92739-90-7
M. Wt: 311.56 g/mol
InChI Key: GBQHJGZKBNIMOF-UHFFFAOYSA-N
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Description

2’-Bromo-5-chloro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H8BrClO2 It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5-chloro-2-hydroxybenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method includes the reaction of 2-hydroxybenzophenone with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5-chloro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives .

Scientific Research Applications

2’-Bromo-5-chloro-2-hydroxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-5-chloro-2-hydroxybenzophenone involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, depending on the specific application .

Comparison with Similar Compounds

  • 4’-Bromo-2-hydroxybenzophenone
  • 5-Chloro-2-hydroxybenzophenone
  • 3-Bromo-5-chloro-2-hydroxybenzophenone

Comparison: 2’-Bromo-5-chloro-2-hydroxybenzophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHJGZKBNIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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